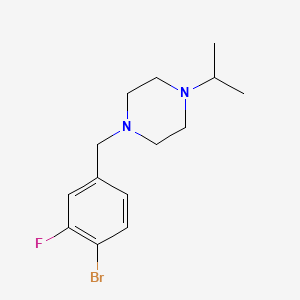
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine" is a derivative of benzylpiperazine, a class of chemical compounds with various applications, including potential use as designer drugs. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzylpiperazine derivatives, which can offer insights into the general chemical behavior and properties of such compounds.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the use of commercially available starting materials and can be confirmed by methods such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the synthesis of 4-bromo-2,5-dimethoxybenzylpiperazine was confirmed using two-dimensional NMR correlations and by GC-MS after synthesis of two possible isomers . This suggests that similar synthetic routes and analytical techniques could be applied to the synthesis and confirmation of "this compound."
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as NMR spectroscopy, as demonstrated in the identification of a new designer benzylpiperazine . Additionally, the differentiation between regioisomeric bromodimethoxy benzyl piperazines was achieved using attenuated total reflection infrared spectroscopy (FT-IR), which provides confirmatory data for structural analysis . These methods would likely be applicable for analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of benzylpiperazine derivatives in various chemical reactions can be complex. For instance, the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalysed direct arylation was investigated, showing that conditions could be optimized to avoid cleavage of the pyrazolyl and benzyl C-halo bonds . This indicates that the bromobenzyl moiety in such compounds can participate in selective arylation reactions, which could be relevant for the chemical reactions of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be characterized using various analytical techniques. The mass spectra of regioisomeric bromodimethoxy benzyl piperazines were evaluated using GC-MS, and their infrared spectra were analyzed using FT-IR . These techniques could be used to determine the physical and chemical properties of "this compound," such as its purity, stability, and functional group characteristics.
科学的研究の応用
Synthesis of Related Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method involves bromination of 2-fluoroaniline and diazotization to generate the diazonium salt for coupling with benzene, highlighting techniques that could be relevant for synthesizing structurally similar compounds (Qiu et al., 2009).
Bioactive Diketopiperazines
Diketopiperazines (DKPs) show a wide range of bioactivities, including anti-tumor and neuroprotective effects. The review covers the structural modifications leading to these bioactivities, which may offer insights into functionalizing piperazine compounds for enhanced biological activity (Wang et al., 2013).
Enzymatic Treatment of Organic Pollutants
The use of enzymes, along with redox mediators, for the remediation of organic pollutants in wastewater demonstrates the potential for enzymatic approaches to degrade or transform recalcitrant compounds. This research might suggest pathways for the environmental detoxification or transformation of related chemical compounds (Husain & Husain, 2007).
Metallation of π-Deficient Heteroaromatic Compounds
A review on the metallation of π-deficient heterocyclic compounds, with a focus on the regioselectivity of 3-fluoropyridine metallation, illustrates the chemoselective reactions that could be applicable to the functionalization of similar heteroaromatic compounds (Marsais & Quéguiner, 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJOYXEPWWLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

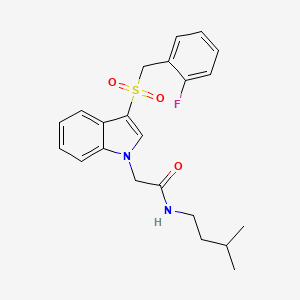
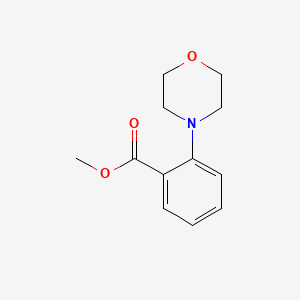
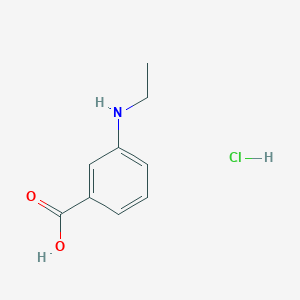

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)
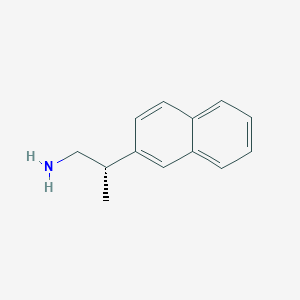
![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)
![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
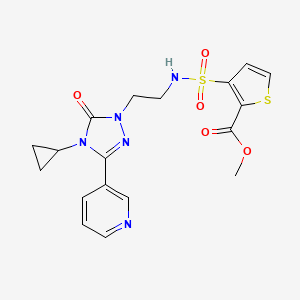

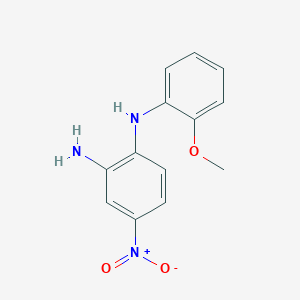
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)
![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)